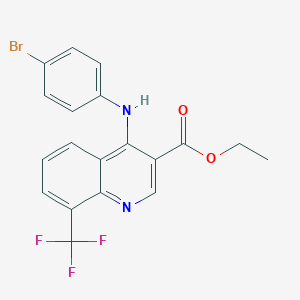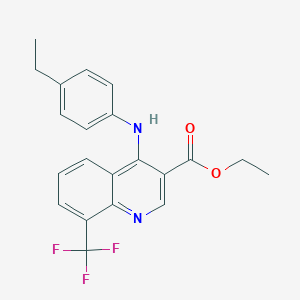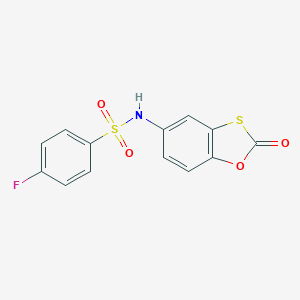![molecular formula C27H29NO4S B284962 N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide](/img/structure/B284962.png)
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide, also known as TBN-9, is a small molecule compound that has been synthesized and studied for its potential use in scientific research. It is a member of the benzofuran family of compounds, which have been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Mecanismo De Acción
The mechanism of action of N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide is not fully understood, but it is thought to involve the binding of the compound to specific proteins or other biomolecules in cells. The sulfonamide group in this compound is known to form hydrogen bonds with amino acid residues in proteins, which could contribute to its binding specificity. The benzofuran ring system in this compound is also thought to play a role in its biological activity, as other benzofuran compounds have been shown to have a variety of biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and tissues. In addition to its ability to bind to specific proteins and disrupt their function, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and modulate the activity of enzymes involved in cellular metabolism. This compound has also been shown to have anti-inflammatory effects, although the mechanism of these effects is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide in lab experiments is its high selectivity for specific proteins and biomolecules, which can allow for more precise and targeted studies of cellular processes. This compound is also relatively easy to synthesize and purify, which makes it a convenient tool for researchers. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, the biological effects of this compound may vary depending on the specific cell type or tissue being studied, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide and related compounds. One area of interest is the development of this compound derivatives with improved solubility and/or potency, which could enhance their usefulness as research tools and potential therapeutic agents. Another area of interest is the identification of additional protein targets for this compound, which could expand its potential applications in scientific research. Finally, further studies are needed to better understand the mechanism of action of this compound and its effects on cellular processes, which could provide insights into the development of new treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide involves several steps, starting with the reaction of 1,2,3,4-tetrahydro-1-naphthol with 4-methoxybenzenesulfonyl chloride to form the intermediate 4-methoxybenzenesulfonate ester. This intermediate is then reacted with 8-tert-butyl-2-bromo-1,2,3,4-tetrahydronaphthalene in the presence of a palladium catalyst to form this compound. The overall yield of the synthesis is around 30%, and the purity of the final product can be confirmed using analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide has been studied for its potential use in a variety of scientific research applications, including as a probe for studying protein-protein interactions, as a fluorescent dye for imaging cells and tissues, and as a potential therapeutic agent for treating cancer and other diseases. One study showed that this compound can selectively bind to the protein Hsp90, which is involved in the regulation of many cellular processes, and disrupt its function, leading to cell death in cancer cells. Another study demonstrated that this compound can be used as a fluorescent probe to visualize lysosomes in live cells, which could be useful for studying lysosomal function and dysfunction in a variety of diseases.
Propiedades
Fórmula molecular |
C27H29NO4S |
|---|---|
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C27H29NO4S/c1-27(2,3)17-9-14-25-22(15-17)23-16-24(20-7-5-6-8-21(20)26(23)32-25)28-33(29,30)19-12-10-18(31-4)11-13-19/h5-8,10-13,16-17,28H,9,14-15H2,1-4H3 |
Clave InChI |
ITESRFKYDPCXOY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)OC |
SMILES canónico |
CC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 4-{[3-(benzoyloxy)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284880.png)
![Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284882.png)


![Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B284887.png)
![Ethyl 6-chloro-4-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-3-quinolinecarboxylate](/img/structure/B284888.png)
![Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284890.png)
![Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B284891.png)
![4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284895.png)
![4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284896.png)
![2,4,6-trimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284897.png)



